Albendazole-beta-hydroxysulphone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

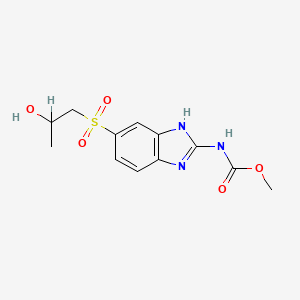

Albendazole-beta-hydroxysulphone is an organic sulfide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Albendazole-beta-hydroxysulphone is primarily recognized for its anti-parasitic and anti-cancer activities. As a benzimidazole derivative, it exerts its effects by inhibiting the polymerization of tubulin, disrupting microtubule formation in parasites and cancer cells. This mechanism leads to cell death through apoptosis and necrosis.

Antiparasitic Activity

This compound is effective against a variety of helminths and protozoa, including:

- Nematodes : Effective against roundworms such as Ascaris lumbricoides and Enterobius vermicularis.

- Cestodes : Targets tapeworms like Taenia solium.

- Protozoa : Demonstrates activity against Giardia lamblia.

The compound's efficacy is enhanced when administered in formulations that improve bioavailability. For instance, studies have shown that using cyclodextrin complexes can significantly enhance the solubility and absorption of albendazole formulations .

Anticancer Activity

Recent studies have highlighted the potential of this compound in oncology. It has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells, by increasing reactive oxygen species (ROS) levels and inhibiting glycolytic metabolism . This dual role as an anti-parasitic and anticancer agent positions it as a versatile compound in therapeutic applications.

Case Studies

- Prostate Cancer Treatment : A study reported that albendazole enhances the anticancer effects by reducing antioxidant enzyme expression, leading to increased ROS production and subsequent cancer cell death .

- Enhanced Bioavailability : Research demonstrated that formulations using arachis oil-polysorbate 80 or hydroxypropyl-β-cyclodextrin significantly improved the relative bioavailability of albendazole compared to standard tablet forms .

- Liver Safety Profile : In a study evaluating liver enzyme levels post-administration of albendazole formulations in rats, it was found that the cyclodextrin complexed formulations resulted in lower elevations of liver enzymes compared to traditional formulations, indicating a better safety profile .

Comparative Data Table

The following table summarizes the comparative efficacy and safety profiles of different formulations of this compound:

| Formulation Type | Efficacy Against Parasites | Efficacy Against Cancer Cells | Liver Enzyme Elevation | Bioavailability |

|---|---|---|---|---|

| Standard Tablet | Moderate | Low | High | Baseline |

| Arachis Oil-Polysorbate 80 | High | Moderate | Moderate | 4.8-fold increase |

| Hydroxypropyl-β-Cyclodextrin | High | High | Low | 9.2-fold increase |

| Cyclodextrin Complex | High | Moderate | Lowest | Significant increase |

Eigenschaften

CAS-Nummer |

80983-30-8 |

|---|---|

Molekularformel |

C12H15N3O5S |

Molekulargewicht |

313.33 g/mol |

IUPAC-Name |

methyl N-[6-(2-hydroxypropylsulfonyl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O5S/c1-7(16)6-21(18,19)8-3-4-9-10(5-8)14-11(13-9)15-12(17)20-2/h3-5,7,16H,6H2,1-2H3,(H2,13,14,15,17) |

InChI-Schlüssel |

HXRHOFREEVMBGY-UHFFFAOYSA-N |

SMILES |

CC(CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC)O |

Kanonische SMILES |

CC(CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.